molecular formula C21H22ClN3O5 B2417488 3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891123-98-1

3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2417488
CAS No.: 891123-98-1
M. Wt: 431.87
InChI Key: CMKXHCVRLHECRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a synthetic chemical compound . It has a molecular formula of C21H22ClN3O5.


Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, a similar compound was synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides .

Scientific Research Applications

Anticancer Potential

The chemical compound 3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide and its derivatives have been studied for their anticancer properties. A research study demonstrated that a series of substituted benzamides, closely related to this compound, exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives showed higher anticancer activities than the reference drug, etoposide, indicating the potential of these compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antitubercular Activities

Another aspect of research on derivatives of this compound focuses on their antimicrobial and antitubercular properties. For example, a study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis, with certain compounds demonstrating low toxicity against a normal cell line, highlighting their potential for further drug development (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Synthesis and Chemical Properties

The synthesis and chemical properties of this compound derivatives also constitute an important area of research. These studies often aim to understand the compound's behavior under various conditions and its interactions with other chemical entities. For instance, the photolysis of 1,3,4-oxadiazoles in alcohols has been explored to understand the reactions of similar compounds under light exposure, which is crucial for developing light-sensitive drugs or chemicals (Tsuge, Oe, & Tashiro, 1977).

Nematicidal Activities

Recent studies have expanded the potential applications of 1,2,4-oxadiazole derivatives, closely related to the compound , to include nematicidal activities. These compounds have shown promising results against Bursaphelenchus xylophilus, a significant pest, indicating their potential as lead compounds for developing new nematicides. This research opens up new avenues for the application of these compounds in agriculture and pest control (Liu, Wang, Zhou, & Gan, 2022).

Properties

IUPAC Name

3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)13-8-7-9-15(22)10-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKXHCVRLHECRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.